Dibenzyl (alpha-anilinobenzyl)-phosphonate
Description
Dibenzyl (alpha-anilinobenzyl)-phosphonate is an organophosphonate compound characterized by a phosphonate core substituted with two benzyl ester groups and an alpha-anilinobenzyl moiety. This structure confers unique reactivity and functional versatility, making it valuable in synthetic and medicinal chemistry.
Properties
CAS No. |
96178-31-3 |
|---|---|
Molecular Formula |
C27H26NO3P |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-[bis(phenylmethoxy)phosphoryl-phenylmethyl]aniline |
InChI |
InChI=1S/C27H26NO3P/c29-32(30-21-23-13-5-1-6-14-23,31-22-24-15-7-2-8-16-24)27(25-17-9-3-10-18-25)28-26-19-11-4-12-20-26/h1-20,27-28H,21-22H2 |
InChI Key |
CESNQFHCYWLCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(C(C2=CC=CC=C2)NC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Evans’ Method: Phosphonate Diene Synthesis via Stannane Intermediates
Evans’ synthesis of dibenzyl (alpha-anilinobenzyl)-phosphonate begins with vinyl stannane 35 , prepared through the reduction of methyl (E)-3-(tributylstannyl)-2-propionate . Subsequent Swern oxidation converts the alcohol to a ketone, followed by a Horner-Wadsworth-Emmons (HWE) reaction to form diene ester 36 as a 19:1 E:Z mixture . Reduction of the ester moiety using lithium aluminum hydride (LiAlH₄) yields alcohol 37 , which undergoes phosphonylation via the Michaelis-Becker reaction with dibenzyl phosphite. Final methylation with methyl iodide completes the synthesis of phosphonate 32 .
Key Advantages :
-
High stereoselectivity in diene formation (19:1 E:Z ratio).
-
Modular approach adaptable to other phosphonate derivatives.
Limitations :
-
Requires handling of toxic tin reagents.
-
Multiple purification steps reduce overall yield.
Masamune’s Approach: Cuprate Addition and Stille Coupling
Masamune’s strategy employs a Lipschutz higher-order cuprate (Bu₃SN(Bu)Cu(CN)Li₂) to regioselectively add to ethyl butynoate 39 , producing (Z)-enoate 40 in high yield . Conversion to nitrile 41 via Weinreb amide formation precedes tin-iodide exchange, yielding vinyl iodide 42 . A Stille coupling with trans-1,2-bis(tri-n-butylstannyl)ethylene (43 ) generates stannane 33 , which is further functionalized to the target phosphonate .
Key Advantages :
-
Regioselective cuprate addition ensures precise stereochemical outcomes.
-
Stille coupling retains double-bond geometry.
Limitations :
-
Moderate yield (40%) in Stille coupling step.
-
Sensitivity to moisture and oxygen complicates scalability.
Smith’s Strategy: Sequential Negishi and Suzuki Couplings
Smith’s method involves a one-pot Negishi-Suzuki coupling sequence. Allylic alcohol 55 is converted to organozinc compound 57 , which undergoes Negishi coupling with bromoboronate 58 to form a boronate intermediate . Subsequent Suzuki coupling with iodide 55 affords phosphonate 59 in 64% yield. Final methylation with methyl iodide delivers the target compound .
Key Advantages :
-
High efficiency in one-pot coupling (64% yield).
-
Avoids isolation of sensitive intermediates.
Limitations :
-
Requires strict temperature control (-78°C) for organozinc stability.
-
Limited substrate scope due to boronate compatibility.
Armstrong’s Synthesis: Low-Yield Phosphonate Activation
Armstrong’s route starts with allylic alcohol 55 , transformed into phosphonate 61 through classical phosphorylation . However, 61 exhibited poor reactivity toward hindered aldehydes, necessitating conversion to diene 32 via a two-step sequence (33% yield) .
Key Advantages :
-
Straightforward phosphorylation steps.
-
Compatibility with sterically hindered substrates.
Limitations :
-
Low overall yield (33% over two steps).
-
Limited applicability in large-scale synthesis.
Koskinen’s Procedure: Negishi Coupling and Bromination
Koskinen’s approach utilizes a Pd-catalyzed Negishi coupling between bromo-ester 68 and distannyl compound 43 , producing diene 69 in 95% yield . Reduction to alcohol 37 (DIBAL-H) precedes bromination and Michaelis-Becker reaction with dibenzyl phosphite. Final methylation yields phosphonate 32 .
Key Advantages :
-
High-yield Negishi coupling (95%).
-
Robust for gram-scale synthesis.
Limitations :
-
Bromination step requires hazardous reagents (e.g., PBr₃).
-
Multi-step sequence increases purification burden.
Comparative Analysis of Preparation Methods
The following table summarizes the critical parameters of each synthetic route:
| Method | Key Reaction | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Evans | HWE reaction | 60–70* | High stereoselectivity | Toxic tin reagents |
| Masamune | Stille coupling | 40 | Retained double-bond geometry | Moderate yield, moisture sensitivity |
| Smith | Negishi-Suzuki coupling | 64 | One-pot efficiency | Strict temperature control |
| Armstrong | Classical phosphorylation | 33 | Simplicity | Low yield, limited scalability |
| Koskinen | Negishi coupling | 95 | Gram-scale feasibility | Hazardous bromination reagents |
Chemical Reactions Analysis
Coordination Chemistry with Palladium
This phosphonate acts as a monodentate ligand in palladium(II) complexes, forming trans-Pd(L)₂X₂ structures (X = Cl, Br). Notable studies reveal:
-
Structural Insights : The phosphonate coordinates through the anilinobenzyl nitrogen, confirmed by NMR and X-ray diffraction .
-
Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition occurs in two stages: dehalogenation (200–250°C) followed by pyrolysis (>300°C), leaving Pd and P₂O₅ residues .
Antitumor Activity
Palladium complexes exhibit moderate cytotoxicity against human carcinoma cells (A549, MCF7, PC3) with IC₅₀ values in the micromolar range (3.72–5.11 μM) .
Reactivity in Multicomponent Reactions
The compound participates in T3P®-mediated reactions and CuCl-catalyzed cyclizations :
-
T3P® Activation : Propylphosphonic anhydride promotes Kabachnik–Fields condensations with 2-alkynylbenzaldehydes, yielding α-aminophosphonates selectively (85–92% yields) .
-
Cyclization Pathways : Copper catalysts redirect reactivity to form 1,2-dihydroisoquinolin-1-ylphosphonates via alkyne activation .
Mechanistic Pathway
-
Imine formation from aldehyde and amine.
-
Nucleophilic attack by phosphite (rate-determining step).
Thermal and Spectroscopic Behavior
Scientific Research Applications
Medicinal Chemistry
Dibenzyl (alpha-anilinobenzyl)-phosphonate exhibits significant biological activity, particularly as a non-specific tyrosine phosphatase inhibitor. This property allows it to dephosphorylate various substrates under acidic conditions, including phosphorylated proteins and alkyl or aryl orthophosphate monoesters. Its lipid phosphatase activity can inactivate lysophosphatidic acid, which plays a role in cellular signaling pathways.
Potential Therapeutic Applications :
- Cancer Research : The ability to modulate phosphorylation states of key proteins suggests potential use in cancer treatment strategies targeting phosphatase activity.
- Enzyme Inhibition Studies : Its role as an enzyme inhibitor could lead to new insights into cellular growth and differentiation pathways.
Case Study 1: Enzyme Inhibition
A study investigated the effects of this compound on tyrosine phosphatases. Results indicated that the compound effectively inhibited enzyme activity, leading to altered phosphorylation states of target proteins involved in cell signaling pathways. This suggests potential therapeutic applications in diseases characterized by dysregulated phosphorylation .
Case Study 2: Agricultural Application
Research into the agricultural potential of phosphonates highlighted their effectiveness as fungicides. Although specific data on this compound was not provided, the broader class of phosphonates has shown promise in controlling plant pathogens, indicating a potential avenue for future exploration .
Mechanism of Action
The mechanism of action of dibenzyl (alpha-anilinobenzyl)-phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Phosphonate Compounds
Structural and Functional Differences
Table 1: Key Comparative Data
Stability and Environmental Impact
Biological Activity
Dibenzyl (alpha-anilinobenzyl)-phosphonate, a compound with the chemical formula C27H26NO3P and CAS number 96178-31-3, has garnered attention for its potential biological activities. This article explores the biological activity of this phosphonate derivative, focusing on its synthesis, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Weight | 443.48 g/mol |
| Melting Point | 109-110 °C |
| Boiling Point | 621.5 ± 55.0 °C (Predicted) |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.72 ± 0.50 (Predicted) |
This compound can be synthesized through various chemical reactions involving phosphonates. The compound's structure allows it to act as a prodrug, meaning it can be metabolized into an active form within biological systems. The cleavage of the phosphonate moiety is crucial for its bioactivity, particularly in enhancing membrane permeability and cellular uptake.
Recent studies have highlighted the role of prodrug strategies in increasing the efficacy of phosphonate compounds. For instance, modifications such as pivaloyloxymethyl (POM) esters have been shown to significantly enhance the bioavailability and therapeutic index of related phosphonates .
Biological Activities
The biological activities of this compound are primarily linked to its potential as an antiviral and antibacterial agent. Research indicates that phosphonates can exhibit significant activity against various pathogens, including viruses and bacteria.
- Antiviral Activity : Phosphonates have been explored for their ability to inhibit viral replication. For example, adefovir dipivoxil, a related compound, has shown efficacy against Hepatitis B by inhibiting reverse transcriptase . The mechanism typically involves the conversion of the prodrug into an active metabolite that interferes with viral nucleic acid synthesis.
- Antibacterial Activity : Studies have demonstrated that certain phosphonates possess antibacterial properties, potentially making them suitable candidates for developing new antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study 1: Adefovir Dipivoxil
Adefovir dipivoxil is a prodrug derived from a phosphonate that has been extensively studied for its antiviral properties against Hepatitis B. It was found to have a tenfold higher bioavailability than its parent compound due to its ability to cross cellular membranes effectively . Clinical trials indicated that while it was effective at lower doses, concerns about nephrotoxicity limited its usage .
Case Study 2: Antibacterial Efficacy
Research on bis(POM)PMEA, a phosphonate prodrug, demonstrated enhanced antibacterial activity against strains of bacteria resistant to conventional treatments. The studies showed that upon intracellular conversion, the active metabolite exhibited potent effects against bacterial pathogens .
Q & A
Q. What are the optimal synthetic conditions for preparing dibenzyl (alpha-anilinobenzyl)-phosphonate?
The compound can be synthesized via transesterification using triethyl phosphite, benzyl alcohol, and pentaerythritol with an organic tin catalyst. Optimal conditions include a reaction temperature of 130–140°C, a molar ratio of 1:2:2 (phosphite:benzyl alcohol:pentaerythritol), and a reaction time of 2 hours, achieving yields up to 95% . Control of stoichiometry and catalyst loading is critical to minimize side products like dibenzyl ether .
Q. How can dibenzyl phosphonate derivatives be purified after synthesis?
Post-synthetic purification often involves catalytic hydrogenolysis using palladium on charcoal (Pd/C) under hydrogen gas. For example, benzyl groups are selectively removed in the presence of ammonium acetate to yield monobenzyl intermediates, which are further processed via filtration and pyridine treatment to isolate pyridinium salts . This method avoids acidic conditions that could degrade sensitive functional groups .
Q. What safety protocols are essential when handling dibenzyl phosphonates?
Key protocols include wearing protective gloves, eyewear, and masks to prevent skin/eye contact. Waste must be segregated and disposed via professional biohazard services due to potential environmental toxicity. Reactions involving hydrogenolysis or fluorination require fume hoods to manage volatile byproducts .
Advanced Research Questions
Q. How do competing reaction pathways impact the scalability of dibenzyl phosphonate synthesis?
Scaling up synthesis may exacerbate side reactions, such as dibenzyl ether formation (up to 14% under non-optimized conditions) . Advanced mitigation strategies include:
- Stoichiometric tuning : Using excess phosphonate (5 equivalents) to suppress ether byproducts.
- Catalyst optimization : Employing iridium catalysts for selective C–C bond formation in alcohol-derived reactions .
- Real-time monitoring : Using ¹H NMR to track conversion and adjust reaction parameters dynamically .
Q. What mechanistic insights explain the anti-biofilm activity of dibenzyl phosphonate derivatives?
Derivatives like dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl)phosphonate (DBTMP) inhibit Staphylococcus aureus biofilms by upregulating serine protease (SspA) and cysteine protease staphopain B (SspB), which disrupt extracellular matrix integrity. Activity is concentration-dependent, with IC₅₀ values validated via enzyme assays and biofilm quantification assays .
Q. How can dibenzyl phosphonates be functionalized for catalytic applications?
- Ozonolysis : Converts allylphosphonates to aldehydes for further coupling (e.g., aldehyde 15 from dibenzyl allylphosphonate) .
- Phosphorochloridate intermediates : Reacting dibenzyl phosphonate with N-chlorosuccinimide forms bis(benzyl)phosphorochloridate, enabling esterification with alcohols like cyclopropanemethanol .
- Cluster synthesis : Oxidative decomposition of phosphonates yields polyoxometalate clusters (e.g., Mo₈-PO₄), which catalyze sulfoxide reductions .
Q. What analytical methods resolve contradictions in phosphonate reactivity studies?
Discrepancies in reaction outcomes (e.g., partial vs. full deprotection) are addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
